2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Physicochemical Properties Lipophilicity Drug Design

Researchers developing kinase inhibitors often face solubility and false-negative issues in fragment screening. 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS 915920-19-3) solves this with its negative LogP (-0.22) and high aqueous solubility at physiological pH, ensuring reliable biophysical assay performance. • 24-fold solubility differential between pH 7.4 and pH 1.2 enables targeted prodrug or conjugate design. • Ortho-amino and triazole-4-yl positioning creates a unique bidentate metal-binding motif for metalloenzyme inhibitor development. • Compact scaffold with multiple growth vectors avoids excessive lipophilicity in lead optimization.

Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
CAS No. 915920-19-3
Cat. No. B1340293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid
CAS915920-19-3
Molecular FormulaC9H8N4O2
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C=NN=C2)N)C(=O)O
InChIInChI=1S/C9H8N4O2/c10-8-3-6(13-4-11-12-5-13)1-2-7(8)9(14)15/h1-5H,10H2,(H,14,15)
InChIKeyNEDSNKGNAVUYFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic Acid Overview


2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS 915920-19-3) is a heterocyclic aromatic compound that integrates a 1,2,4-triazole ring, a primary aromatic amine, and a benzoic acid moiety within a single, compact scaffold [1]. This combination of functional groups renders it a versatile intermediate for the synthesis of more complex pharmacologically relevant molecules, including kinase inhibitors and protease inhibitors .

Heterocyclic intermediate for kinase/protease inhibitor synthesis
Hydrophilic scaffold (negative LogP) for aqueous assay compatibility
High-purity commercial supply supports reproducible library synthesis

2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic Acid: Why Substitution Fails


Substituting this compound with a generic 1,2,4-triazole, a simple aminobenzoic acid, or even a closely related isomer like 4-(4H-1,2,4-triazol-4-yl)benzoic acid introduces significant changes in physicochemical properties and synthetic utility. The specific 4-position attachment of the triazole ring, combined with the ortho-amino group, creates a unique hydrogen-bonding network and a distinct electronic environment on the aromatic ring . These features are not present in the 1-yl isomer or in compounds lacking the amino group, which directly impacts the compound's LogP, solubility profile, and its ability to act as a bidentate ligand or a precursor for further functionalization .

Regioisomer (1-yl-triazole attachment) alters hydrogen-bonding network and electronic environment
Absence of ortho-amino group (e.g., 4-(4H-1,2,4-triazol-4-yl)benzoic acid) shifts LogP and solubility profile
Generic 1,2,4-triazole or simple benzoic acid lacks the integrated bidentate metal-coordination motif

2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic Acid: Quantitative Comparison


Hydrophilicity and LogP Advantage

The target compound exhibits significantly higher hydrophilicity than its non-amino analog. This is a critical factor for aqueous solubility in biological assays. For the target compound, a LogP value of -0.22 has been reported . In contrast, the closest structural analog, 4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS 157069-48-2), has a LogP of 0.9655, indicating it is over 10x more lipophilic [1].

Lipophilicity (LogP)
Head-to-head
Target: -0.22 Comparator (4-(4H-1,2,4-triazol-4-yl)benzoic acid): 0.9655 ΔLogP = 1.1855 (≈15× partition difference)
Supports aqueous solubility for assay buffers
Reported head-to-head comparison; markedly higher hydrophilicity
Physicochemical Properties Lipophilicity Drug Design Medicinal Chemistry

High-Purity Commercial Supply

This compound is commercially available with a standardized minimum purity of 95% from multiple reputable vendors, ensuring batch-to-batch consistency for reproducible research . In contrast, many positional isomers or related triazole-benzoic acid hybrids are not stocked and require custom synthesis, introducing lead time, cost, and purity variability [1].

Commercial Supply
Supporting evidence
≥95% purity, solid form Readily available from multiple vendors
Supports reproducible synthesis and assay consistency
Vendor-specified; batch-specific COA should be reviewed
Chemical Procurement Quality Control High-Throughput Screening Building Blocks

pH-Dependent Solubility Profile

The solubility profile of this compound is highly pH-dependent, a critical consideration for assay design. Vendor data indicates that its solubility drops from 12 mg/mL at pH 7.4 to 0.5 mg/mL at pH 1.2 . This behavior is directly attributable to the presence of both the basic amino group and the acidic carboxylic acid, which can be modulated for specific applications.

pH-Dependent Solubility
Class-level inference
pH 7.4: 12 mg/mL pH 1.2: 0.5 mg/mL (24-fold decrease)
Supports pH-responsive formulation research
Vendor data; solubility may vary with buffer composition
Solubility Formulation Biophysical Assays ADME

2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic Acid: Key Applications


Fragment-Based Drug Discovery for Hydrophilic Pockets

The compound's negative LogP (-0.22) and small size make it an ideal fragment for screening against targets with polar active sites, such as kinases or phosphatases . Its high aqueous solubility at physiological pH ensures it remains in solution during biophysical assays (e.g., SPR, NMR), preventing false negatives from precipitation.

Synthesis of Bidentate Metal-Chelating Ligands

The juxtaposition of the triazole ring and the carboxylic acid group creates a potent bidentate binding motif for metal ions . This scaffold can be used to develop novel metalloenzyme inhibitors (e.g., targeting zinc-dependent hydrolases) or to create metal-organic frameworks (MOFs) with tailored properties .

pH-Responsive Drug Delivery Systems

The 24-fold difference in solubility between pH 7.4 and pH 1.2 can be exploited to design prodrugs or conjugates that are stable in the acidic stomach but release their payload in the more neutral environment of the intestines or bloodstream .

Scaffold for Kinase Inhibitor Optimization

The 1,2,4-triazole ring is a recognized hinge-binding motif in kinase inhibitors . The additional amino and carboxylic acid groups on this specific scaffold provide multiple vectors for growing the molecule to enhance potency and selectivity, without introducing excessive lipophilicity that could hinder further development.

Application
Selection Property
Validation Focus
Hydrophilic fragment screening for polar target sites
Hydrophilic fragment (negative LogP)
Aqueous solubility in SPR/NMR binding assays
Metal-chelating ligand synthesis
Bidentate triazole-carboxylate coordination
Coordination polymer or catalyst precursor design
pH-triggered release research
Sharp pH-dependent solubility transition
pH-responsive carrier model validation
Kinase inhibitor lead library synthesis
Triazole hinge-binding scaffold
Multi-vector functionalization for library generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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